molecular formula C22H18N2O4S2 B383814 8-(4-methoxyphenyl)-11-(4-methylphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione CAS No. 1005096-94-5

8-(4-methoxyphenyl)-11-(4-methylphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

Cat. No.: B383814
CAS No.: 1005096-94-5
M. Wt: 438.5g/mol
InChI Key: OHNHTPFJJGKPLR-UHFFFAOYSA-N
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Description

8-(4-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d][1,3]thiazole-2,5,7(6H)-trione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 8-(4-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d][1,3]thiazole-2,5,7(6H)-trione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrrolo ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the thiopyrano ring: This step involves the formation of the thiopyrano ring through a series of condensation reactions.

Industrial production methods for this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

8-(4-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d][1,3]thiazole-2,5,7(6H)-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-(4-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d][1,3]thiazole-2,5,7(6H)-trione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the field of synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 8-(4-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d][1,3]thiazole-2,5,7(6H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

When compared to similar compounds, 8-(4-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d][1,3]thiazole-2,5,7(6H)-trione stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    4-(methoxyphenyl)-6-(methylphenyl)-pyrrolo[3,4-d]thiazole: This compound shares some structural similarities but lacks the thiopyrano ring.

    6-(4-methoxyphenyl)-8-(4-methylphenyl)-pyrrolo[3’,4’5,6]thiopyrano[2,3-d]thiazole: This compound has a similar core structure but different functional groups.

The uniqueness of 8-(4-methoxyphenyl)-6-(4-methylphenyl)-3,4a,7a,8-tetrahydropyrrolo[3’,4’:5,6]thiopyrano[2,3-d][1,3]thiazole-2,5,7(6H)-trione lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

1005096-94-5

Molecular Formula

C22H18N2O4S2

Molecular Weight

438.5g/mol

IUPAC Name

8-(4-methoxyphenyl)-11-(4-methylphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

InChI

InChI=1S/C22H18N2O4S2/c1-11-3-7-13(8-4-11)24-20(25)16-15(12-5-9-14(28-2)10-6-12)17-19(23-22(27)30-17)29-18(16)21(24)26/h3-10,15-16,18H,1-2H3,(H,23,27)

InChI Key

OHNHTPFJJGKPLR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C4=C(NC(=O)S4)SC3C2=O)C5=CC=C(C=C5)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C4=C(NC(=O)S4)SC3C2=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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